6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Description
6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one is a pyridopyrimidine derivative with structural similarities to clinically approved kinase inhibitors. Its core pyrido[2,3-d]pyrimidin-7-one scaffold is substituted at the 6-position with a bromo group, the 8-position with a cyclopentyl moiety, and the 2-position with a 5-piperazin-1-ylpyridin-2-ylamino group .
Properties
IUPAC Name |
6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN7O/c1-14-17-13-26-22(27-18-7-6-16(12-25-18)29-10-8-24-9-11-29)28-20(17)30(21(31)19(14)23)15-4-2-3-5-15/h6-7,12-13,15,24H,2-5,8-11H2,1H3,(H,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCHDINWDGTTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851067-56-6 | |
| Record name | 6-Desacetyl-6-bromo palbociclib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851067566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-DESACETYL-6-BROMO PALBOCICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGB9JX8TMP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one, also known as Palbociclib Impurity E, is a compound of significant interest due to its biological activity, particularly in the context of cancer therapy. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound, drawing on various studies and research findings.
The compound has the following chemical characteristics:
- Chemical Formula : C22H26BrN7O
- Molecular Weight : 484.4 g/mol
- CAS Number : NA
6-Bromo-8-cyclopentyl-5-methyl-2-[5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one functions primarily as a selective inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells, making this compound a candidate for anti-cancer therapies.
Antitumor Activity
Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. In particular:
- Tyrosine Kinase Inhibition : Compounds similar to 6-Bromo-8-cyclopentyl derivatives have been shown to inhibit various tyrosine kinases implicated in tumor growth and metastasis. This includes inhibition of the Abl kinase and other related pathways .
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Notably:
- IC50 Values : The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cells .
Study 1: Efficacy Against Breast Cancer
A study focusing on the efficacy of Palbociclib (of which 6-Bromo is an impurity) reported significant tumor regression in breast cancer models. The compound was effective in reducing tumor size by targeting CDK4/6 pathways .
Study 2: Inhibition of Cell Proliferation
Another investigation assessed the impact of this compound on cell proliferation in various cancer types. Results indicated that treatment with 6-Bromo derivatives led to reduced proliferation rates due to cell cycle arrest at the G1 phase .
Comparative Analysis with Other Compounds
| Compound Name | Target Kinases | IC50 (nM) | Application |
|---|---|---|---|
| 6-Bromo-Palbo | CDK4/6 | <10 | Breast Cancer |
| TAK-733 | MEK/ERK | <20 | Melanoma |
| PD-173955 | Abl Kinase | <50 | Leukemia |
Comparison with Similar Compounds
Palbociclib (6-Acetyl Substitution)
Structure: Palbociclib (6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one) shares the same core and substituents except for the acetyl group at position 6 instead of bromo . Activity: Palbociclib is a selective CDK4/6 inhibitor (IC₅₀ = 9–15 nM) approved for hormone receptor-positive breast cancer. The acetyl group enhances kinase selectivity and oral bioavailability .
6-Bromo-2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1016636-76-2)
Structure: This analog features chloro and bromo substitutions at positions 2 and 6, respectively . Application: Serves as a synthetic intermediate. The chloro group at position 2 allows further functionalization via nucleophilic substitution, while bromo at position 6 offers distinct reactivity . Comparison: Dual halogenation increases molecular weight (MW = 425.7 g/mol) and may reduce solubility compared to the mono-bromo target compound .
Vistusertib (AZD2014)
Structure : 3-(2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl)-N-methylbenzamide lacks the cyclopentyl and piperazine groups but retains the pyridopyrimidine core .
Activity : An mTOR inhibitor, highlighting how substituent diversity shifts therapeutic targets. The absence of a bromo or acetyl group underscores the role of position 6 in kinase selectivity .
Physicochemical Properties
- LogP and Solubility : The bromo group increases lipophilicity (predicted LogP ~3.4) compared to Palbociclib (LogP = 3.43) . This may enhance membrane permeability but reduce aqueous solubility.
- Melting Point : Bromo-substituted analogs (e.g., CAS 1016636-76-2) exhibit higher melting points (~468°C) due to increased molecular rigidity .
Q & A
Q. Reference Table: Key Synthetic Steps
| Step | Reagents/Conditions | Yield | Evidence Source |
|---|---|---|---|
| Bromination | NBS, DCM, 2 hours | 76% | |
| Methylation | NaH, iodomethane, DMF | 88% | |
| Piperazine substitution | SNAr with amines | >60% (87% cases) |
How is the compound characterized post-synthesis?
Basic
Characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity (e.g., cyclopentyl proton shifts at δ 1.5–2.5 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed 244.9359 vs. theoretical 244.9355) .
- Chromatography : TLC and column chromatography (MeOH/CH₂Cl₂ gradients) assess purity and isolate intermediates .
What purification methods are effective for this compound?
Q. Basic
- Silica gel chromatography : Employ gradients like MeOH/CH₂Cl₂ (1:99 to 1:199) for intermediates .
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals (e.g., 74 mg, 88% yield) .
How do reaction conditions influence yield in bromination and alkylation steps?
Q. Advanced
- Bromination (Method B) : NBS in DCM at room temperature achieves 76% yield but may require extended reaction times to minimize byproducts .
- Methylation (Method A) : NaH in DMF at 0°C followed by gradual warming improves regioselectivity, yielding 88% .
- Optimization : Microwave-assisted synthesis (noted in pyrido[2,3-d]pyrimidinone derivatives) reduces reaction times and improves yields .
How does the bromine substituent at position 6 influence further functionalization?
Advanced
The bromine atom acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. For example:
- Amine substitutions : Morpholine or piperazine derivatives replace bromine under SNAr conditions, as seen in analogous pyridopyrimidines .
- Steric effects : The cyclopentyl group at position 8 may hinder substitutions at adjacent positions, requiring optimized reaction temperatures .
What analytical methods resolve contradictions in reaction yields or byproduct formation?
Q. Advanced
- HPLC-MS : Identifies low-abundance byproducts (e.g., dehalogenated derivatives) .
- Kinetic studies : Monitoring reaction progress via ¹H NMR clarifies competing pathways (e.g., overalkylation in Method A) .
- DFT calculations : Predict regioselectivity in substitutions, aligning with experimental HRMS and NMR data .
How can biological targets be hypothesized based on structural motifs?
Q. Advanced
- Kinase inhibition : The piperazinylpyridinylamino group is common in kinase inhibitors (e.g., CDK or EGFR targets) .
- Anticancer activity : Analogous brominated pyridopyrimidines show activity in cell viability assays, suggesting DNA damage or kinase inhibition mechanisms .
- SAR studies : Modifying the cyclopentyl or methyl groups (e.g., fluorination) could enhance binding affinity or solubility .
What strategies mitigate challenges in scaling up synthesis?
Q. Advanced
- Flow chemistry : Continuous processing improves heat transfer in exothermic steps (e.g., bromination) .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance efficiency in cross-coupling steps .
- Green solvents : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
